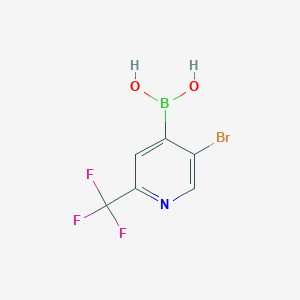

5-Bromo-2-trifluoromethylpyridine-4-boronic acid

説明

5-Bromo-2-trifluoromethylpyridine-4-boronic acid (5-Br-2-TFP-4-BA) is an organic compound that has a wide range of applications in the laboratory and in scientific research. It is a colorless, crystalline solid that is soluble in water and alcohols. 5-Br-2-TFP-4-BA is used in a variety of synthetic organic chemistry applications, including the synthesis of heterocycles, the synthesis of amines, and the synthesis of peptides. It has also been used in the synthesis of pharmaceuticals, cosmetics, and agrochemicals. In addition, 5-Br-2-TFP-4-BA has been used in the study of biological systems and has been used to investigate the mechanism of action of various drugs.

科学的研究の応用

Synthesis and Chemical Reactions

Versatile Synthesis of Fluoropyridines : 5-Bromo-2-trifluoromethylpyridine-4-boronic acid is used in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. The compound is prepared through ortho-lithiation of 5-bromo-2-fluoropyridine, followed by a Suzuki reaction with aryl iodides to produce monosubstituted and disubstituted fluoropyridines, which can be further converted to pyridones (Sutherland & Gallagher, 2003).

Antibacterial and Antioxidant Properties : The compound exhibits potential antibacterial and antioxidant properties. It has been shown to inhibit bacterial target enzymes and demonstrate promising results in antibacterial assays against various bacterial strains (Alnoman et al., 2019).

Suzuki Cross-Coupling Reactions : It is used in palladium-catalyzed Suzuki cross-coupling reactions, expanding the synthesis of polyfunctional heteroaromatic derivatives. This process allows the creation of multifunctional compounds, proving its versatility in organic synthesis (Benmansour et al., 2007).

Catalysis in Suzuki-Miyaura Coupling : The compound is involved in the development of precatalysts for Suzuki-Miyaura reactions, especially with challenging substrates like polyfluorophenyl and heteroaromatic boronic acids. This application is significant for various chemical and pharmaceutical syntheses (Kinzel, Zhang, & Buchwald, 2010).

Synthesis of Multimetallic Assemblies : It is used in the synthesis of polypyridyl complexes of Ru(II) and Ir(III), demonstrating its role in the construction of luminescent heterometallic assemblies with efficient energy transfer (Arm & Williams, 2005).

Creation of Complexes for Photophysical Properties : The compound plays a role in the synthesis of complexes with boronic acid-substituted terpyridine ligands, utilized in palladium-catalyzed cross-coupling reactions to produce elaborately substituted terpyridyl complexes. These have significant implications in the study of photophysical properties (Aspley & Williams, 2001).

Glucose Sensing Materials : This compound is used in the construction of glucose sensing materials operating at physiological pH, demonstrating its utility in biomedical applications (Das et al., 2003).

Labeling Reagent in Brassinosteroids Analysis : It serves as a labeling reagent in the analysis of brassinosteroids, enhancing detection sensitivity in plant samples, indicating its use in agricultural and biological research (Huo et al., 2012).

BrdU Suzuki-Miyaura Labeling Method : The compound is used in a chemical method to label cellular BrdU with fluorescent boronic acid probes. This application is crucial for cell proliferation assays, offering an alternative to traditional methods (Yan et al., 2018).

Selective Ratiometric Fluorescence Detection : Boronic acid from the compound is used to tune optical properties of lanthanide metal-organic frameworks for selective detection of fluoride ions, showcasing its importance in analytical chemistry (Yang et al., 2017).

Enhancement of Chemiluminescent Reactions : Phenyl boronic acids, including derivatives of 5-Bromo-2-trifluoromethylpyridine-4-boronic acid, are used to enhance the intensity of light emission in chemiluminescent reactions, significant in bioanalytical applications (Ji et al., 1996).

特性

IUPAC Name |

[5-bromo-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF3NO2/c8-4-2-12-5(6(9,10)11)1-3(4)7(13)14/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSKOYIEHGFTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Br)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674784 | |

| Record name | [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-trifluoromethylpyridine-4-boronic acid | |

CAS RN |

1072951-57-5 | |

| Record name | [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1373170.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole](/img/structure/B1373172.png)

![3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1373179.png)

![2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1373187.png)